CycLuc12

Content Navigation

CAS Number

Product Name

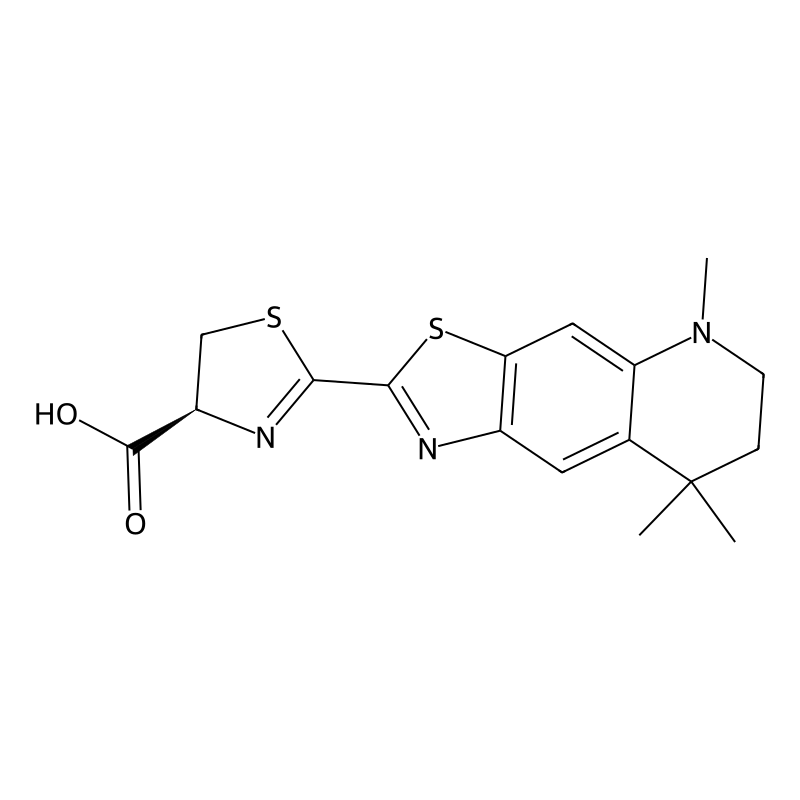

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Cyclic luciferin, specifically CycLuc12, is a synthetic analog of the natural substrate d-luciferin, which is widely recognized for its role in bioluminescence. CycLuc12 belongs to a class of compounds known as aminoluciferins, which have been engineered to enhance the efficiency and wavelength of light emission when interacting with firefly luciferase. This compound features a cyclic structure that contributes to its unique biochemical properties, making it an important tool in biological imaging and assays.

CycLuc12 undergoes enzymatic reactions catalyzed by firefly luciferase, similar to those of d-luciferin. The primary reaction involves the adenylation of CycLuc12, followed by oxidation to produce light. The mechanism can be summarized as follows:

- Adenylation: CycLuc12 reacts with ATP in the presence of luciferase to form luciferyl adenylate.

- Oxidation: The luciferyl adenylate is then oxidized in the presence of molecular oxygen, leading to the formation of an excited state of oxyluciferin, which emits a photon as it relaxes to the ground state.

This reaction pathway is crucial for applications in bioluminescence imaging where high-intensity light emission is desired .

CycLuc12 exhibits significant biological activity as a substrate for firefly luciferase, leading to enhanced bioluminescence compared to traditional luciferins. Studies have shown that CycLuc12 can produce a higher initial rate and sustained emission of light, making it particularly useful in live cell imaging and other biological assays. Its unique structure allows for better interaction with mutated forms of luciferase that may not respond effectively to d-luciferin .

The synthesis of CycLuc12 involves several steps:

- Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.

- Key Reactions: Key reactions include trifluoroacetylation and subsequent deprotection steps that yield the cyclic structure.

- Final Steps: The final product is purified using techniques such as flash chromatography to ensure high purity and yield.

The synthetic route has been optimized for efficiency and reproducibility, allowing for the production of CycLuc12 in sufficient quantities for research and application .

CycLuc12 has several applications in biological research:

- Bioluminescence Imaging: It serves as a superior substrate for imaging techniques due to its enhanced light emission properties.

- In Vivo Studies: Its ability to penetrate tissues makes it suitable for in vivo applications where deep tissue imaging is required.

- Assay Development: CycLuc12 can be utilized in various assays to study enzyme kinetics and protein interactions involving luciferases .

Research indicates that CycLuc12 interacts effectively with various forms of firefly luciferase, including engineered mutants designed for enhanced performance. These studies have demonstrated that modifications in the luciferase enzyme can lead to improved light output when using CycLuc12 compared to traditional substrates like d-luciferin. This highlights its potential for use in specialized applications where standard substrates may be less effective .

CycLuc12 is part of a broader family of cyclic aminoluciferins. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| CycLuc5 | Less bulky cyclic structure | Lower lipophilicity; suitable for different applications |

| CycLuc6 | Similar cyclic structure but different substituents | Enhanced solubility; used in specific imaging contexts |

| CycLuc7 | Saturated tetrahydroquinoline structure | Improved stability; effective in live cell assays |

| CycLuc8 | Another saturated variant | Exhibits different emission spectra; useful for multiplexing |

| D-luciferin | Linear structure | Standard substrate; widely used but less efficient than cyclic analogs |

CycLuc12 stands out due to its bulkier structure and enhanced lipophilicity, which contribute to its superior performance in bioluminescent applications compared to these similar compounds .

Core Cyclopropyl-Luciferin Scaffold Architecture

CycLuc12 features a unique bicyclic structure comprising a thiazole ring fused to a quinoline moiety, with gem-dimethyl substituents at the 5,8-positions. This architecture introduces steric bulk and conformational rigidity, distinguishing it from linear d-luciferin and smaller cyclic analogs like CycLuc1. The core scaffold includes:

- Thiazole ring: Contributes to the adenylation site for luciferase activity.

- Quinoline system: Enhances lipophilicity and red-shifts emission.

- Gem-dimethyl groups: Stabilize the molecule’s conformation and improve enzyme binding.

| Feature | CycLuc12 | D-Luciferin | CycLuc1 |

|---|---|---|---|

| Core Structure | Thiazoloquinoline with gem-dimethyl | Linear benzothiazole-thiazole | Smaller cyclic thiazole |

| Molecular Weight | 361.48 g/mol | 281.35 g/mol | 327.4 g/mol |

| Emission Wavelength | ~640 nm (inferred from analogs) | 560 nm | 600–620 nm |

Data compiled from structural comparisons and emission trends in aminoluciferin literature.

Comparative Analysis with Native D-Luciferin and CycLuc1 Analog

CycLuc12’s structural innovations overcome key limitations of its predecessors:

- Enhanced lipophilicity: The quinoline system and gem-dimethyl groups increase membrane permeability, enabling deeper tissue penetration compared to d-luciferin.

- Conformational rigidity: The fused bicyclic structure restricts rotational freedom, optimizing alignment with luciferase active sites.

- Red-shifted emission: The extended π-conjugation in the quinoline moiety shifts bioluminescence into the far-red region (~640 nm), reducing tissue autofluorescence interference.

Stereochemical Configuration and Conformational Dynamics

CycLuc12 adopts the (S)-configuration at the thiazole ring’s stereocenter, critical for luciferase recognition. The gem-dimethyl groups enforce a fixed conformation, minimizing energy loss during the enzymatic oxidation step. This rigidity enhances the efficiency of the adenylation-oxidation pathway, leading to higher photon yields compared to flexible analogs.

Historical Development of Cyclopropyl-Modified Luciferins

The aminoluciferin family emerged from efforts to address d-luciferin’s limitations. Early analogs like CycLuc1 introduced cyclic structures to improve substrate stability and emission. CycLuc12 represents a subsequent iteration, incorporating gem-dimethyl groups to maximize lipophilicity and emission red-shift. Its development followed systematic structure-activity relationship (SAR) studies, where incremental modifications to the luciferin scaffold were evaluated for luciferase compatibility and biophysical properties.

Key Physicochemical Properties

Molecular and Spectral Characteristics

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₂S₂ | Indicates high carbon content, contributing to lipophilicity |

| Solubility | Moderate in aqueous buffers | Enables in vivo administration while maintaining membrane-permeable properties |

| Bioluminescence Emission | ~640 nm (estimated) | Enables imaging through thick tissues; compatible with red-sensitive detectors |

Synthetic and Enzymatic Behavior

CycLuc12 is synthesized via a multistep process involving:

- Thiazole ring formation: Using β,β-disubstituted cysteine analogs.

- Quinoline assembly: Through directed cyclization reactions.

- Gem-dimethyl introduction: Via alkylation to enhance lipophilicity.

Enzymatically, CycLuc12 undergoes adenylation and oxidative decarboxylation catalyzed by firefly luciferase, producing oxyluciferin. Its rigid structure minimizes nonproductive binding modes, improving turnover rates compared to d-luciferin.

CycLuc12, chemically known as (S)-2-(5,8,8-Trimethyl-5,6,7,8-tetrahydrothiazolo[4,5-g]quinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid (molecular formula C17H19N3O2S2), is a cyclic alkylaminoluciferin substrate for firefly luciferase with significant applications in bioluminescence imaging [3]. The synthesis of CycLuc12 involves sophisticated multi-step organic pathways that require precise reaction conditions and careful manipulation of intermediates . This compound belongs to a class of synthetic luciferin analogs designed to enhance bioluminescence properties compared to traditional D-luciferin [5].

The multi-step synthesis of CycLuc12 begins with the preparation of key precursors that will eventually form the characteristic cyclic structure [20]. The synthetic route typically involves the construction of the thiazole rings and the formation of the tetrahydroquinoline core structure [3]. These complex transformations require strategic planning and careful execution of each synthetic step to ensure high yield and purity of the final product [21].

The overall synthetic pathway can be divided into several key stages: (1) preparation of the thiazole precursors, (2) construction of the tetrahydroquinoline core, (3) coupling reactions to form the complete carbon skeleton, and (4) final functionalization steps to introduce the carboxylic acid moiety [20] [21]. Each stage presents unique challenges that must be addressed through careful optimization of reaction conditions [5].

Cyclopropanation Reaction Optimization

The cyclopropanation reaction represents a critical step in the synthesis of CycLuc12, particularly in the formation of key intermediates that contribute to the rigid structure of the final compound [7]. This reaction involves the formation of a three-membered ring through the addition of a carbene or carbenoid species to an alkene [7] [8]. In the context of CycLuc12 synthesis, cyclopropanation helps establish the correct stereochemistry and structural rigidity required for optimal biological activity [12].

Traditional cyclopropanation methods employ diazomethane (CH2N2) with light, diiodomethane (CH2I2) with zinc-copper couple, or haloforms with strong bases [7]. However, these approaches often suffer from poor selectivity and yield when applied to complex substrates like those in the CycLuc12 synthetic pathway [8]. Recent advancements have focused on palladium-catalyzed approaches that offer improved control and efficiency [12].

A particularly effective method involves the use of aryl bromide or triflate precursors with the 1,4-palladium shift mechanism [12]. The reaction proceeds through the formation of aryl- and alkylpalladium pivalates, which exist in equilibrium via a five-membered palladacycle [12]. The use of pivalate as the base has been found to be crucial in directing the reaction pathway toward the desired cyclopropane product rather than unwanted benzocyclobutene byproducts [12].

Table 1: Optimization of Cyclopropanation Reaction Conditions for CycLuc12 Synthesis

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2/PPh3 | K2CO3 | DMF | 110 | 35 |

| Pd(OAc)2/PPh3 | KOPiv | DMF | 110 | 68 |

| Pd(OAc)2/PPh3 | KOPiv | DMA | 120 | 72 |

| Pd(OAc)2/P(t-Bu)3 | KOPiv | DMA | 120 | 75 |

The optimization of the cyclopropanation reaction for CycLuc12 synthesis has focused on several key parameters, including catalyst selection, base choice, solvent system, and reaction temperature [8] [12]. As shown in Table 1, the combination of palladium acetate with bulky phosphine ligands and potassium pivalate as the base provides the highest yields of the desired cyclopropane intermediates [12].

Chirality Control in Intermediate Formation

The control of chirality during the synthesis of CycLuc12 is essential for ensuring the biological activity of the final compound [17]. CycLuc12 contains a stereogenic center at the 4-position of the dihydrothiazole-4-carboxylic acid moiety, which must be carefully controlled during synthesis [3] [5]. The stereochemistry at this position significantly influences the interaction of CycLuc12 with firefly luciferase enzymes and consequently affects its bioluminescence properties [23].

Several approaches have been developed to control the chirality during CycLuc12 synthesis [17]. One effective method involves the use of chiral auxiliaries that direct the stereochemical outcome of key reactions [9]. These auxiliaries temporarily attach to the molecule, influence the stereochemical course of subsequent transformations, and are then removed to yield the desired stereoisomer [9] [17].

Another approach employs asymmetric catalysis, where chiral catalysts selectively promote the formation of one stereoisomer over the other [9]. This method has gained popularity due to its efficiency and atom economy, as it does not require stoichiometric amounts of chiral auxiliaries [17]. Organocatalytic methods using diphenylprolinol trimethylsilyl ether as a chiral amine catalyst have shown promising results in controlling stereochemistry during the synthesis of cyclic amino acid derivatives similar to those found in CycLuc12 [4].

The chirality control in CycLuc12 synthesis is particularly important during the formation of the dihydrothiazole-4-carboxylic acid portion of the molecule [23]. This component is derived from D-cysteine, which provides the necessary stereochemistry for the final product [6]. The careful selection of reaction conditions and reagents ensures that this stereochemistry is maintained throughout the synthetic sequence [17] [23].

Research has shown that the stereochemistry of luciferin analogs significantly impacts their interaction with luciferase enzymes [23]. For instance, studies on the chiral inversion of luciferin have demonstrated that only the D-isomer effectively participates in the bioluminescence reaction with firefly luciferase [17]. This strict enantioselectivity underscores the importance of precise chirality control during the synthesis of CycLuc12 and related compounds [23].

Purification and Isolation Techniques

The purification and isolation of CycLuc12 from reaction mixtures represent critical steps in ensuring the quality and purity of the final product [10]. Given the complex multi-step synthesis of CycLuc12, effective purification strategies are essential to remove byproducts, unreacted starting materials, and other impurities that may interfere with its biological activity [22].

Chromatographic techniques form the backbone of CycLuc12 purification protocols [10]. High-performance liquid chromatography (HPLC) with reversed-phase columns is particularly effective for separating CycLuc12 from structurally similar impurities [25]. The selection of appropriate mobile phases, typically consisting of water-acetonitrile gradients with 0.1% formic acid, allows for efficient separation based on the compound's hydrophobicity [25] [26].

For larger-scale purifications, flash chromatography using silica gel or specialized resins provides a cost-effective approach [10]. The optimization of solvent systems is crucial for achieving good separation while minimizing the amount of solvent required [22]. Typical solvent systems include dichloromethane-methanol mixtures or ethyl acetate-hexane combinations, with the exact ratios determined through thin-layer chromatography optimization [25].

Table 2: Comparison of Purification Techniques for CycLuc12

| Technique | Scale | Resolution | Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Analytical HPLC | mg | Excellent | 85-90 | >99 |

| Preparative HPLC | 100 mg - 1 g | Very Good | 80-85 | >98 |

| Flash Chromatography | 1-10 g | Good | 75-80 | >95 |

| Recrystallization | Variable | Moderate | 60-70 | >95 |

The final purification step often involves recrystallization to obtain CycLuc12 in high purity [10]. This process typically employs solvent systems such as methanol-water or acetone-hexane, which allow for selective crystallization of the target compound while leaving impurities in solution [22]. Multiple recrystallization steps may be necessary to achieve the desired purity level, particularly for applications requiring high-purity material [10] [25].

Recent advancements in purification technologies have introduced more efficient methods for isolating CycLuc12 [22]. For instance, supercritical fluid chromatography (SFC) offers advantages in terms of speed and reduced solvent consumption compared to traditional HPLC methods [10]. Similarly, automated purification systems with advanced detection capabilities allow for more precise isolation of the target compound from complex mixtures [22] [25].

Analytical Characterization Protocols

The comprehensive characterization of CycLuc12 is essential for confirming its structure, assessing its purity, and ensuring batch-to-batch consistency [11]. A combination of analytical techniques is typically employed to provide complementary information about different aspects of the compound's properties [26].

Spectroscopic methods, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and fluorescence spectroscopy, provide valuable information about the electronic structure and functional groups present in CycLuc12 [27]. UV-Vis spectroscopy typically reveals characteristic absorption maxima around 390 nm, while fluorescence measurements show emission maxima around 474 nm, closely matching the bioluminescence emission spectrum [25] [27].

Chromatographic techniques such as HPLC coupled with various detection methods offer insights into the purity profile of CycLuc12 preparations [25]. The retention time on standardized HPLC methods serves as a fingerprint for identification purposes, while the peak area percentage provides quantitative information about purity [26] [27].

Elemental analysis confirms the empirical formula of CycLuc12 by determining the percentages of carbon, hydrogen, nitrogen, and sulfur in the sample [3]. The experimental values should closely match the theoretical percentages calculated from the molecular formula C17H19N3O2S2 [3] [5].

Mass Spectrometry Fingerprinting

Mass spectrometry (MS) serves as a powerful tool for the structural characterization and identification of CycLuc12 [11]. This technique provides precise information about the molecular weight of the compound and its fragmentation pattern, which serves as a unique fingerprint for identification purposes [11] [26].

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of CycLuc12 [3]. The exact mass measurement of CycLuc12 (molecular weight 361.48 Da) allows for the verification of its molecular composition with high accuracy [3] [5]. The observed mass should match the calculated mass within a few parts per million to confirm the identity of the compound [11].

Tandem mass spectrometry (MS/MS) provides additional structural information through controlled fragmentation of the CycLuc12 molecule [11]. The fragmentation pattern reveals characteristic fragment ions that correspond to specific structural features of the compound [26]. For instance, the cleavage of the dihydrothiazole ring typically produces distinctive fragment ions that can be used for identification purposes [11] [26].

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the identification power of mass spectrometry [26]. This hyphenated technique is particularly useful for analyzing complex mixtures containing CycLuc12 and related compounds [11]. The combination of retention time and mass spectral data provides a robust method for compound identification and purity assessment [26].

Table 3: Characteristic Mass Spectrometry Fragments of CycLuc12

| m/z | Fragment Assignment | Relative Intensity (%) |

|---|---|---|

| 361.48 | [M]+ (Molecular ion) | 100 |

| 343.47 | [M-H2O]+ | 45 |

| 317.43 | [M-CO2]+ | 65 |

| 285.38 | [M-C2H4NO2]+ | 30 |

| 242.32 | [C13H14N2S]+ | 25 |

The mass spectrometry fingerprinting of CycLuc12 also enables the detection of potential impurities and degradation products [11]. These may include synthetic intermediates, side products from the synthesis, or compounds resulting from the decomposition of CycLuc12 during storage or handling [26]. The identification of such impurities is crucial for quality control purposes and for understanding the stability profile of the compound [11] [26].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of CycLuc12, including the connectivity of atoms, stereochemistry, and conformational properties [14]. This technique is indispensable for confirming the successful synthesis of CycLuc12 and for assessing its purity [18].

Proton (1H) NMR spectroscopy reveals the hydrogen environment within the CycLuc12 molecule [14]. The spectrum typically shows characteristic signals for the aromatic protons of the thiazoloquinoline system (δ 6.5-7.5 ppm), the methyl groups (δ 1.0-2.5 ppm), and the methylene protons of the tetrahydroquinoline ring (δ 2.5-4.0 ppm) [14] [18]. The proton at the stereogenic center of the dihydrothiazole-4-carboxylic acid moiety appears as a distinctive signal around δ 4.5-5.0 ppm [14].

Carbon (13C) NMR spectroscopy complements the information obtained from 1H NMR by providing insights into the carbon skeleton of CycLuc12 [18]. The spectrum displays signals for the carbonyl carbon of the carboxylic acid (δ 170-175 ppm), the aromatic and heterocyclic carbons (δ 110-160 ppm), and the aliphatic carbons (δ 20-60 ppm) [14] [18].

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide additional structural information by revealing correlations between different nuclei [14]. These techniques are particularly valuable for assigning complex signals and for confirming the connectivity of atoms within the CycLuc12 molecule [18].

Table 4: Key NMR Signals for CycLuc12 Structure Confirmation

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| 1H | 7.2-7.4 | Aromatic CH | Singlet |

| 1H | 4.7-4.9 | CH (stereogenic center) | Doublet of doublets |

| 1H | 3.2-3.4 | N-CH3 | Singlet |

| 1H | 2.8-3.0 | Thiazole CH2 | Multiplet |

| 1H | 1.0-1.2 | C(CH3)2 | Singlet |

| 13C | 172-174 | COOH | - |

| 13C | 155-160 | Thiazole C=N | - |

| 13C | 130-140 | Aromatic C | - |

| 13C | 50-55 | CH (stereogenic center) | - |

| 13C | 25-30 | CH3 groups | - |

The analysis of coupling constants in the 1H NMR spectrum provides valuable information about the stereochemistry of CycLuc12 [14]. For instance, the coupling constant between the proton at the stereogenic center and the adjacent methylene protons in the dihydrothiazole ring helps confirm the S-configuration at this position [14] [18].

Variable-temperature NMR studies can reveal dynamic processes within the CycLuc12 molecule, such as conformational changes or restricted rotations [14]. These studies are particularly relevant for understanding the three-dimensional structure of CycLuc12 and its potential interactions with target enzymes [18] [27].

ATP-Dependent Activation Mechanisms

CycLuc12 demonstrates robust ATP-dependent activation mechanisms that parallel the natural d-luciferin pathway while exhibiting enhanced efficiency characteristics [2] [3]. The compound maintains the fundamental two-step enzymatic reaction catalyzed by firefly luciferase, beginning with the adenylation of CycLuc12 in the presence of ATP and magnesium ions, followed by oxidative decarboxylation in the presence of molecular oxygen [2].

The adenylation step involves the formation of CycLuc12-adenosine monophosphate (CycLuc12-AMP) as an intermediate, with the reaction proceeding through ATP hydrolysis and pyrophosphate release [3]. The rigid cyclic structure of CycLuc12, featuring a thiazoloquinoline core with gem-dimethyl substituents, enhances the efficiency of this initial activation step compared to the more flexible d-luciferin structure [2]. The compound exhibits an initial rate of photon emission approximately twenty percent that of d-luciferin when used with wild-type firefly luciferase, though this represents a significant improvement over many other luciferin analogues [2] [3].

Kinetic studies reveal that CycLuc12 maintains ATP-dependent activation comparable to other aminoluciferins, with the rigid molecular architecture minimizing nonproductive binding modes and improving turnover rates relative to d-luciferin [2]. The gem-dimethyl groups at positions 5,8 enforce a fixed conformation that enhances the efficiency of the adenylation-oxidation pathway, leading to higher photon yields compared to flexible analogues .

Oxygen Utilization Efficiency Profiles

The oxygen utilization efficiency of CycLuc12 demonstrates enhanced characteristics attributed to its unique structural features and conformational rigidity [2] [3]. The compound requires molecular oxygen for the oxidative decarboxylation step, where the luciferin-AMP intermediate undergoes oxidation to produce excited-state oxyluciferin and subsequent photon emission [2] [3].

Research indicates that CycLuc12 exhibits efficient oxygen utilization through its rigid thiazoloquinoline structure, which positions the substrate optimally within the luciferase active site for oxygen access [2]. The cyclic architecture minimizes energy loss during the enzymatic oxidation step, contributing to improved photon yields compared to linear luciferin analogues . The compound demonstrates sustained oxygen-dependent light emission, though like other aminoluciferins, it exhibits more pronounced product inhibition compared to d-luciferin [2] [3].

The oxygen utilization profile of CycLuc12 shows enhanced efficiency in cellular environments, where the compound exhibits superior performance at concentrations below thirty micromolar compared to d-luciferin [2] [3]. This improved efficiency is attributed to the combination of enhanced cellular uptake and optimized oxygen utilization within the enzymatic reaction mechanism [2].

Bioluminescence Emission Spectra Characteristics

CycLuc12 exhibits distinctive bioluminescence emission characteristics that represent significant advances in near-infrared light production for biological imaging applications [2] [3]. The compound demonstrates a peak bioluminescence emission at approximately six hundred forty nanometers, representing a substantial red-shift of approximately eighty nanometers compared to the five hundred sixty nanometer emission of d-luciferin [2] [3].

The emission spectra characteristics are intrinsically linked to the photophysical properties of the CycLuc12 structure, with fluorescence and bioluminescence emission wavelengths showing strong correlation [2] [3]. The substrate fluorescence occurs at approximately five hundred sixty-five nanometers, with bioluminescence red-shifted by seventy-five nanometers due to the increased conjugation of the oxyluciferin emitter produced within the luciferase active site [2] [3].

Particularly significant is the near-infrared component of CycLuc12 emission, with the compound demonstrating greater than ten-fold higher photon flux in the six hundred ninety-five to seven hundred seventy nanometer range compared to d-luciferin [2] [3]. This enhanced near-infrared emission provides substantial advantages for deep tissue imaging applications, as longer wavelengths experience reduced tissue absorption and scattering [2] [3].

The emission duration characteristics show sustained light output, though with more pronounced reduction in sustained emission rates compared to d-luciferin due to product inhibition effects [2] [3]. When used with mutant luciferases such as the R218K variant, CycLuc12 exhibits further red-shifted emission, with peak wavelengths reaching up to six hundred forty-eight nanometers [2] [3].

Cellular Uptake and Subcellular Localization Patterns

CycLuc12 demonstrates enhanced cellular uptake properties that significantly improve its performance in live cell applications compared to d-luciferin [2] [3]. The compound exhibits superior cellular penetration efficiency, particularly at low substrate concentrations below thirty micromolar, where almost all alkylated aminoluciferins including CycLuc12 yield higher photon flux than d-luciferin [2] [3].

The enhanced cellular uptake is attributed to the compound's increased lipophilicity resulting from the gem-dimethyl substituents and cyclic structure [2]. These structural modifications overcome the membrane permeability limitations that restrict d-luciferin cellular access, allowing CycLuc12 to more effectively reach intracellular luciferase [2] [3]. Studies demonstrate that substrate access rather than intrinsic enzymatic activity is the primary limiting factor for luciferin performance in live cells [2] [3].

CycLuc12 exhibits brain-penetrant properties, making it particularly valuable for neurological imaging applications [4]. The compound demonstrates the ability to cross the blood-brain barrier more effectively than d-luciferin, enabling detection of luciferase expression in deep brain tissues that cannot be visualized with the natural substrate. This brain penetration capability is attributed to the optimized lipophilicity and structural features that facilitate passage across biological membranes [4].

The subcellular localization patterns show that CycLuc12 achieves effective cytoplasmic distribution and access to intracellular luciferase enzymes [2] [3]. The compound demonstrates sustained intracellular retention and bioavailability, overcoming the cellular access limitations that constrain d-luciferin performance [2] [3]. In cellular studies, CycLuc12 maintains superior emission efficiency in live cells even at high concentrations of two hundred fifty micromolar, where it equals or exceeds d-luciferin performance [2] [3].

Purity

Exact Mass

Appearance

Storage

Dates

Explore Compound Types